molecular formula C12H16O2 B1530704 Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- CAS No. 22489-76-5

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-

Cat. No. B1530704
CAS RN: 22489-76-5
M. Wt: 192.25 g/mol
InChI Key: ZIPGUANHDPOQTD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is C12H16O2 . Its molecular weight is 192.254 . The exact mass is 192.115036 .


Physical And Chemical Properties Analysis

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- has a density of 1.0±0.1 g/cm3 . It has a boiling point of 274.8±15.0 °C at 760 mmHg . The flash point is 108.6±13.9 °C . The LogP value is 2.65 , and the vapour pressure is 0.0±0.6 mmHg at 25°C . The index of refraction is 1.497 .

Scientific Research Applications

Catalytic Processes

The methoxycarbonylation of phenylethyne catalyzed by palladium complexes, involving 1,2-bis(ditertbutylphosphinomethyl)benzene, demonstrates a unique formation of unsaturated esters, specifically methyl cinnamate, with high activity and regioselectivity. This process highlights the potential of benzenepropanal derivatives in catalytic applications, enabling efficient production of valuable chemical compounds through selective reactions (Magro et al., 2010).

Electrochemical Oxidation

In the context of electrochemical oxidation, the use of solvents like isopropanol has shown favorable results for the oxidation of p-xylene to produce compounds such as 1,4-bis(methoxymethyl)benzene. This finding suggests that benzenepropanal derivatives could play a role in enhancing electrochemical processes, potentially leading to improved methods for producing chemically significant molecules (Zhang et al., 2009).

Organic Semiconductor Applications

The synthesis of 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide illustrates its utility as a strong n-type dopant for organic semiconductors, particularly fullerene C(60). This application underscores the relevance of benzenepropanal derivatives in the development of high-performance materials for organic electronics, with potential implications for device efficiency and stability (Wei et al., 2012).

Photoluminescent Materials

The creation of photoluminescent compounds, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, from benzenepropanal derivatives highlights their application in the field of materials science. These compounds exhibit significant photoluminescence, making them candidates for use in optical and electronic devices where light emission is key (Lowe & Weder, 2002).

Pyrolysis and Radical Formation

The pyrolysis of methoxy substituted α-O-4 dimeric phenolic compounds, including benzenepropanal derivatives, provides insights into the mechanisms of lignin pyrolysis. This research contributes to a better understanding of the thermal decomposition processes of complex organic polymers, which is crucial for developing sustainable biofuel production methods (Kim, Bai, & Brown, 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPGUANHDPOQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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